molecular formula C13H14N4O8 B14236702 (2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid CAS No. 464925-59-5

(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid

Cat. No.: B14236702
CAS No.: 464925-59-5
M. Wt: 354.27 g/mol
InChI Key: CLUBHTGQKUGOML-BQBZGAKWSA-N
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Description

(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid is a synthetic organic compound characterized by the presence of a dinitrobenzoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid typically involves the following steps:

    Formation of the 3,5-dinitrobenzoyl chloride: This is achieved by reacting 3,5-dinitrobenzoic acid with thionyl chloride under reflux conditions.

    Coupling with L-alanine: The 3,5-dinitrobenzoyl chloride is then reacted with L-alanine in the presence of a base such as triethylamine to form the intermediate (2S)-2-[(3,5-dinitrobenzoyl)amino]propanoic acid.

    Formation of the final product: The intermediate is further reacted with another equivalent of L-alanine under similar conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]butanoyl]amino]butanoic acid: Similar structure but with a butanoyl backbone.

    (2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]valeroyl]amino]valeric acid: Similar structure but with a valeroyl backbone.

Uniqueness

(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid is unique due to its specific combination of a dinitrobenzoyl group and a propanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

464925-59-5

Molecular Formula

C13H14N4O8

Molecular Weight

354.27 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C13H14N4O8/c1-6(11(18)15-7(2)13(20)21)14-12(19)8-3-9(16(22)23)5-10(4-8)17(24)25/h3-7H,1-2H3,(H,14,19)(H,15,18)(H,20,21)/t6-,7-/m0/s1

InChI Key

CLUBHTGQKUGOML-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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